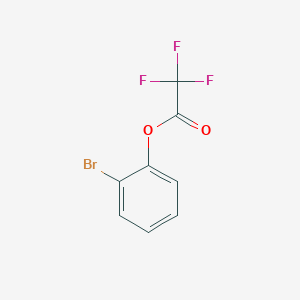

2-Bromophenyl trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The reaction mechanism of N-(2-bromophenyl)-2,2,2-trifluoroacetamide and terminal alkyne catalyzed by CuI has been investigated . The geometries of the reactants, transition states, intermediates, and products have been optimized completely at B3LY P/6-31+G* level with the validation of the vibration analysis and the energy calculation .Applications De Recherche Scientifique

Synthesis in Liquid Crystal Display Materials

2-Bromophenyl trifluoroacetate is a key intermediate in synthesizing liquid crystal display (LCD) materials. A study by Ren Guo-du (2001) highlights its role in the synthesis of 4-bromo-4'-hydroxybiphenyl, a crucial component in LCDs. The research indicates a higher yield when using trifluoroacetic anhydride in the bromation process.

Role in Nucleophilic Ring Opening of Epoxides

Iron(III) trifluoroacetate, related to 2-bromophenyl trifluoroacetate, has been used efficiently as a catalyst for the solvolytic and nonsolvolytic nucleophilic ring opening of epoxides. This application, explored by Iranpoor and Adibi (2000), demonstrates the catalyst's utility in producing various 2-halo and 2-nitratoalkanols.

Synthesis of Trifluoroacetimidoyl Halides

The compound is instrumental in the one-pot synthesis of trifluoroacetimidoyl halides. Research by Tamura et al. (1993) shows how trifluoroacetic acid and primary amines can yield trifluoroacetimidoyl chlorides and bromides, highlighting its versatility in organic synthesis.

Liquid Chromatography Applications

The use of trifluoroacetic acid, a compound related to 2-bromophenyl trifluoroacetate, in liquid chromatography is another significant application. According to Cai and Li (1999), it serves as an effective ion-pair reagent in the separation of small ionizable compounds, demonstrating its utility in analytical chemistry.

Synthesis of Tetrakis(4-bromophenyl)tetraazaporphyrin

A study by Chizhova et al. (2004) details the synthesis of tetrakis(4-bromophenyl)tetraazaporphyrin using trifluoroacetic acid. This highlights the compound's role in synthesizing complex organic structures, which could have various applications in materials science and chemistry.

Safety and Hazards

Propriétés

IUPAC Name |

(2-bromophenyl) 2,2,2-trifluoroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-5-3-1-2-4-6(5)14-7(13)8(10,11)12/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAUYDPZUJOURQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(=O)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromophenyl trifluoroacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(ethylthio)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2405624.png)

![3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2405630.png)

![3-[(4-Fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2405632.png)

![methyl 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2405633.png)

![Methyl 3-(benzyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2405643.png)

![6-[2-(1-azepanyl)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2405644.png)

![2-(4-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2405645.png)